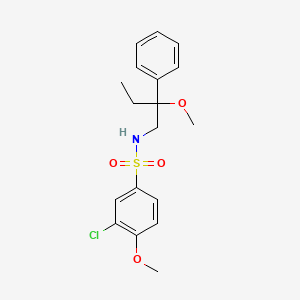![molecular formula C13H17F3N2O2S B3020572 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2309569-83-1](/img/structure/B3020572.png)
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB-TM, and it is a urea derivative that has been synthesized through a multi-step process involving several chemical reactions. In
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea involves the inhibition of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. TFB-TM has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of inflammation and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TFB-TM has also been shown to induce the expression of pro-apoptotic genes, leading to the induction of cell death in cancer cells. Moreover, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity towards NF-κB inhibition. This makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in some assays. Additionally, TFB-TM has not been extensively tested in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for the research on 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea. One direction is to further explore its anti-inflammatory and anti-cancer properties in vivo. This would involve testing the compound in animal models to determine its efficacy and safety. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further optimization of the synthesis method could lead to the development of new derivatives with improved properties.
Synthesis Methods
The synthesis of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea involves several chemical reactions. The first step involves the reaction of 2-(trifluoromethyl)aniline with 1,3-bis(bromomethyl)benzene to form 1,3-bis(2-(trifluoromethyl)phenyl)urea. This intermediate is then reacted with 2-mercapto-4-methylbutanol to form 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea. The synthesis method is complex and requires several steps, but it has been optimized to yield high-quality TFB-TM.
Scientific Research Applications
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea has potential applications in various fields of scientific research. This compound has been extensively studied for its anti-inflammatory and anti-cancer properties. TFB-TM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c1-21-7-6-9(19)8-17-12(20)18-11-5-3-2-4-10(11)13(14,15)16/h2-5,9,19H,6-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQYXCAKPQUJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B3020490.png)
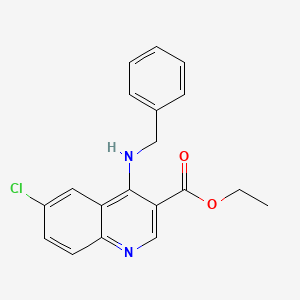
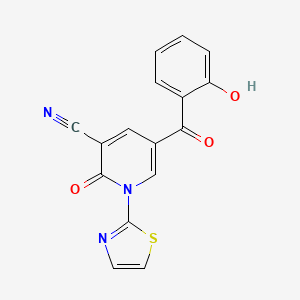

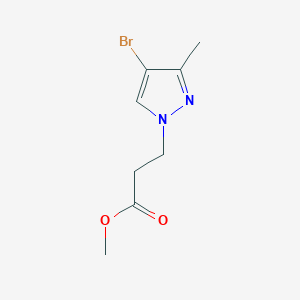
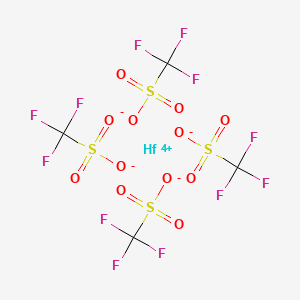

![N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide](/img/structure/B3020498.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B3020499.png)

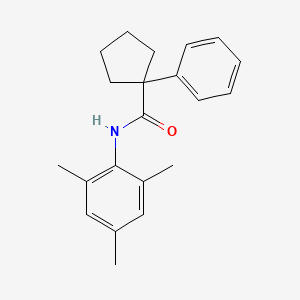
![4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3020504.png)
